molecular formula C4H4N8O14 B190120 N-Nitrobis(2,2,2-trinitroethyl)amine CAS No. 19836-28-3

N-Nitrobis(2,2,2-trinitroethyl)amine

Cat. No.: B190120
CAS No.: 19836-28-3
M. Wt: 388.12 g/mol
InChI Key: LNCKTXOIZCSHMB-UHFFFAOYSA-N
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Description

N-Nitrobis(2,2,2-trinitroethyl)amine is a chemical compound with the molecular formula C4H4N8O14 It is known for its high nitrogen content and complex structure, which includes multiple nitro groups

Scientific Research Applications

N-Nitrobis(2,2,2-trinitroethyl)amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is used in the production of explosives and propellants due to its high energy content.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrobis(2,2,2-trinitroethyl)amine typically involves the nitration of precursor compounds. One common method is the nitration of bis(2,2,2-trinitroethyl)amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure the safety and efficiency of the reaction. The product is then purified through crystallization and filtration techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-Nitrobis(2,2,2-trinitroethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitrate compounds, while reduction typically produces amines.

Mechanism of Action

The mechanism of action of N-Nitrobis(2,2,2-trinitroethyl)amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trinitroethyl)amine
  • 1,1,1,3,5,5,5-heptanitro-3-azapentane

Uniqueness

N-Nitrobis(2,2,2-trinitroethyl)amine is unique due to its high nitrogen content and the presence of multiple nitro groups, which confer high reactivity and energy content. This makes it particularly valuable in applications requiring high-energy materials, such as explosives and propellants.

Properties

IUPAC Name

N,N-bis(2,2,2-trinitroethyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O14/c13-6(14)3(7(15)16,8(17)18)1-5(12(25)26)2-4(9(19)20,10(21)22)11(23)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCKTXOIZCSHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173574
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19836-28-3
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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